An In-depth Technical Guide to the Chemical and Pharmacological Properties of (S)-6-Methylnicotine
An In-depth Technical Guide to the Chemical and Pharmacological Properties of (S)-6-Methylnicotine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-6-Methylnicotine, a synthetic analog of nicotine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical Properties
(S)-6-Methylnicotine, a derivative of nicotine, possesses a methyl group at the 6-position of the pyridine ring. This structural modification influences its chemical and pharmacological characteristics.[1] Below is a summary of its key chemical identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | [1][2] |
| CAS Number | 13270-56-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₆N₂ | [2][3][4] |
| Molecular Weight | 176.26 g/mol | [2] |
| Appearance | Neat | [4] |
| XLogP3 | 1.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis and Analysis: Experimental Protocols
Synthesis of Racemic 6-Methylnicotine
A common synthetic route to produce racemic 6-methylnicotine involves a multi-step process starting from 6-methylnicotinic acid methyl ester and γ-butyrolactone. The following is a representative protocol adapted from available literature.[5][6][7]
Step 1: Condensation
-
Dissolve γ-butyrolactone in an appropriate organic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran).
-
Cool the solution to 0°C.
-
Add a strong base, such as sodium hydride (NaH), in batches and stir for 30 minutes.
-
Add methyl 6-methylnicotinate to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
Step 2: Ring Opening and Decarboxylation
-
To the product from Step 1, add a small amount of 5% dilute hydrochloric acid until gas evolution ceases.
-
Add concentrated hydrochloric acid and 1,4-dioxane.
-
Heat the mixture to 95°C and maintain for 5 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and neutralize with a 50% sodium hydroxide solution under an ice bath to a pH of 9.
-
Extract the product with an organic solvent and concentrate to dryness.
Step 3: Reduction
-
Dissolve the product from Step 2 in methanol.
-
Add sodium borohydride and react at -10°C for 2 hours.
Step 4: Methylation
-
Dissolve the resulting 2-methyl-5-(pyrrolidin-2-yl)pyridine in methanol.
-
Add paraformaldehyde and heat the mixture to 50°C for approximately 7 hours, monitoring by LC-MS.
-
Remove methanol and excess paraformaldehyde by distillation under reduced pressure.
Step 5: Purification
-
Adjust the pH of the residue to ~11 with 40% sodium hydroxide.
-
Extract the crude product three times with ethyl acetate.
-
Wash the combined organic phases with a saturated sodium chloride solution and dry over anhydrous sodium sulfate.
-
Remove the ethyl acetate by distillation under reduced pressure.
-
Purify the final product by vacuum distillation to yield racemic 6-methylnicotine.
Chiral Separation
To obtain the (S)-enantiomer, chiral separation of the racemic mixture is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.[8][9] Alternatively, diastereomeric salt formation with a chiral acid can be employed.[10][11]
Example HPLC Method for Chiral Separation:
-
Column: A polysaccharide-based chiral column (e.g., Lux AMP).[9]
-
Mobile Phase: A suitable mixture of organic solvents, such as hexane and isopropanol with a basic additive like diethylamine.
-
Detection: UV detection at an appropriate wavelength.
Analytical Methods
The identification and quantification of (S)-6-Methylnicotine in various matrices can be achieved using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase, followed by detection and identification by mass spectrometry.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for non-volatile and thermally labile compounds. The sample is separated by liquid chromatography and then ionized and detected by a mass spectrometer.[12]
Pharmacology
(S)-6-Methylnicotine is a nicotine analog that interacts with nicotinic acetylcholine receptors (nAChRs).[1][13]
Binding Affinity to Nicotinic Acetylcholine Receptors
(S)-6-Methylnicotine acts as an agonist at various nAChR subtypes. While specific Ki values for (S)-6-Methylnicotine are not extensively reported, studies on nicotine analogs suggest that methylation on the pyridine ring can alter the binding affinity and potency compared to nicotine.[1]
General Protocol for nAChR Binding Assay: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor subtype.[14][15]
-
Preparation of Receptor Source: Use cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [¹²⁵I]epibatidine, is used.
-
Competition Assay:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((S)-6-Methylnicotine).
-
Allow the binding to reach equilibrium.
-
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Effects
In vivo studies in rats have shown that intravenously administered (S)-6-Methylnicotine exhibits greater acute toxicity compared to equal doses of nicotine.[16]
Signaling Pathways
Upon binding to nAChRs, (S)-6-Methylnicotine is expected to activate downstream signaling cascades similar to those activated by nicotine. These pathways are crucial in mediating the physiological and pathophysiological effects of nicotinic agonists.[3][4]
Nicotinic Acetylcholine Receptor Activation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 6. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]
- 7. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
- 10. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RU2753492C1 - Chiral separation of mixture of nicotine enantiomers - Google Patents [patents.google.com]
- 12. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mckinneyrsa.com [mckinneyrsa.com]
